

An In-depth Technical Guide to 1,3-Dilaurin as a Diacylglycerol Component

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Compound of Interest

Compound Name: 1,3-Dilaurin

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This technical guide provides a comprehensive overview of **1,3-Dilaurin**, a diacylglycerol (DAG) with applications in various scientific and industrial fields. The document covers its physicochemical properties, synthesis and purification protocols, and a critical evaluation of its role as a diacylglycerol component in cellular signaling and other potential therapeutic applications.

Introduction to 1,3-Dilaurin

1,3-Dilaurin, also known as 1,3-dilauroylglycerol, is a diester composed of a glycerol backbone esterified with two lauric acid chains at the sn-1 and sn-3 positions.^[1] It is a white, waxy solid at room temperature, insoluble in water but soluble in organic solvents like ethanol and chloroform.^[1] Due to its structure, **1,3-Dilaurin** possesses emulsifying properties, making it a valuable component in food, cosmetic, and pharmaceutical formulations.^[1] It is generally recognized as safe and exhibits low toxicity.^[1] While diacylglycerols are a well-known class of second messengers in cellular signaling, it is crucial to distinguish between different isomers, as the biological activity is highly specific.

Physicochemical and Structural Properties

1,3-Dilaurin is an achiral molecule due to the identical fatty acid chains at the sn-1 and sn-3 positions.^{[2][3]} Its properties are summarized in the table below.

Property	Value	Reference(s)
Chemical Formula	C ₂₇ H ₅₂ O ₅	[3][4][5]
Molecular Weight	456.7 g/mol	[3][4][5]
CAS Number	539-93-5	[1]
Appearance	White, waxy solid	[1]
Solubility	Insoluble in water; Soluble in ethanol and chloroform	[1]
Purity (Commercial)	>99%	[5]
Synonyms	1,3-Dilauroylglycerol, Glycerol 1,3-dilaurate, α,α' -Dilaurin	[1][3]

Synthesis and Purification of 1,3-Dilaurin

The most common and efficient method for synthesizing **1,3-Dilaurin** is through the enzymatic esterification of glycerol and lauric acid. This method offers high selectivity for the 1,3-positions, minimizing the formation of byproducts.[6]

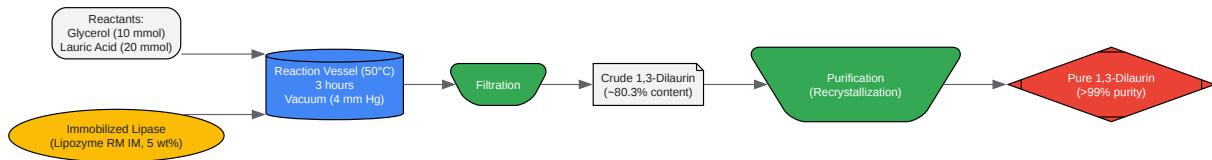
The following table summarizes key quantitative data from studies on the enzymatic synthesis of **1,3-Dilaurin** and other 1,3-diacylglycerols.

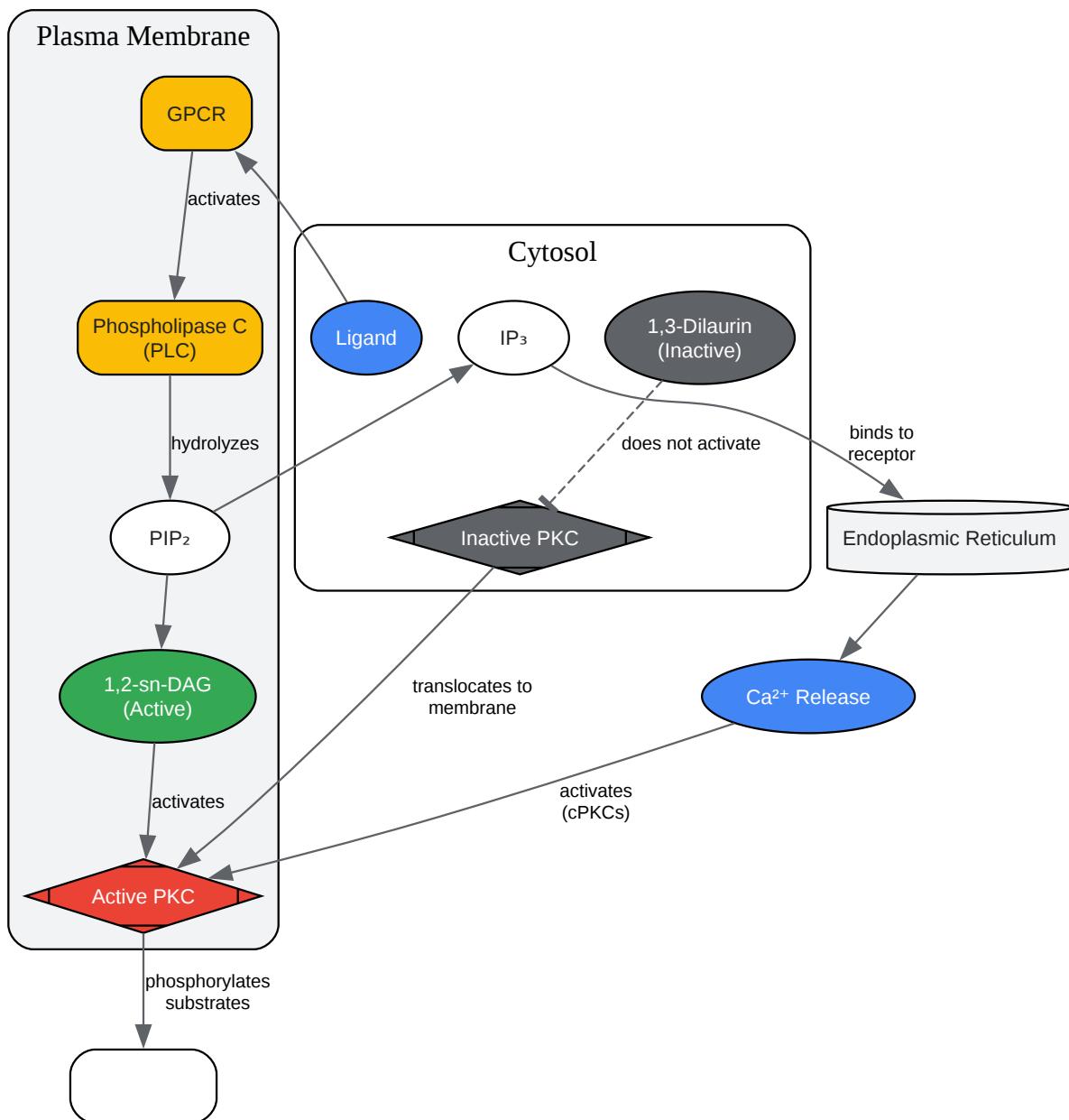
Parameter	Condition / Value	Reference(s)
Enzyme	Lipozyme RM IM (immobilized lipase from <i>Rhizomucor miehei</i>)	[6][7]
Reactants	Lauric acid and glycerol (2:1 molar ratio)	[6]
Reaction Temperature	50°C	[6][8]
Reaction Time	3 hours	[6]
Enzyme Concentration	5 wt% (based on total reactant weight)	[6]
Lauric Acid Conversion	95.3%	[6][7]
1,3-Dilaurin Content (Crude)	80.3%	[6][7]
1,3-Dilaurin Purity (Post-Purification)	99.1%	[7]
Other 1,3-DAG Purity	1,3-Dicaprylin (98.5%), 1,3-Dicaprin (99.2%), 1,3-Dipalmitin (99.5%), 1,3-Distearin (99.4%)	[7]

This protocol describes a solvent-free method for the synthesis of **1,3-Dilaurin**.

- Reactant Preparation: In a 50 mL pear-shaped flask, combine 10 mmol of glycerol and 20 mmol of lauric acid.
- Enzyme Addition: Add 5% by weight (relative to the total weight of glycerol and lauric acid) of immobilized lipase (e.g., Lipozyme RM IM).
- Reaction Incubation:
 - Place the flask in a water bath maintained at 50°C.

- Apply a vacuum of 4 mm Hg to the flask to remove the water produced during the esterification, which drives the reaction towards product formation.
- Stir the reaction mixture for 3 hours.
- Enzyme Removal: After the reaction is complete, filter the mixture to remove the immobilized lipase. If the product has solidified, add petroleum ether to facilitate filtration, and then evaporate the solvent.



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